molecular formula C18H17N3O3 B12922360 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl- CAS No. 62513-13-7

3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl-

Cat. No.: B12922360
CAS No.: 62513-13-7
M. Wt: 323.3 g/mol
InChI Key: YTIJACNYOQLUOH-UHFFFAOYSA-N
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Description

3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl- is a heterocyclic compound featuring a five-membered isoxazolidine ring fused with a carboxamide group. Key structural elements include:

  • Isoxazolidine core: A saturated ring containing both oxygen and nitrogen atoms, contributing to conformational rigidity.
  • Substituents: A cyano group at position 5, a phenyl group at position 2, and an N-(2-methoxyphenyl) carboxamide moiety. These substituents likely influence electronic properties, solubility, and biological interactions.

Properties

CAS No.

62513-13-7

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

5-cyano-N-(2-methoxyphenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-23-17-10-6-5-9-15(17)20-18(22)16-11-14(12-19)24-21(16)13-7-3-2-4-8-13/h2-10,14,16H,11H2,1H3,(H,20,22)

InChI Key

YTIJACNYOQLUOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide typically involves the following steps:

    Formation of Isoxazolidine Ring: The initial step involves the cycloaddition reaction between a nitrile oxide and an alkene to form the isoxazolidine ring.

    Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyano donor.

    Attachment of Methoxyphenyl and Phenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

Based on the search results, here is information regarding the compound "3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl-":

Basic Information

  • Name: 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl-
  • CAS No.: 62513-13-7
  • Molecular Formula: C18H17N3O3
  • Molecular Weight: 323.3

Commercial Vendor

HANGZHOU JHECHEM CO LTD is a manufactory that has been providing this product for 3 years on ECHEMI .

  • Business Type: Manufacturer
  • Main Products: Biochemicals, Peptides, Silicones, Pharmaceuticals, Building blocks, Intermediates

Potential Applications

While the search results do not provide specific applications of "3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl-", they do point to the broader potential of related compounds in pharmaceutical and biological research:

  • As a Building Block/Intermediate: The compound is listed as a building block and intermediate, suggesting its use in the synthesis of more complex molecules .
  • Related Amide Compounds: Amide compounds, in general, have uses in preventing and/or treating conditions such as arthritis, Parkinson's disease, Alzheimer's disease, asthma, myocardial infarction, pain syndromes, neurodegenerative disorders, schizophrenia, cognitive disorders, anxiety, depression, inflammatory bowel disease, and autoimmune disorders .
  • Antimitotic Activity: Some related compounds have displayed antimitotic activity against tested human tumor cells .
  • Antimicrobial Activity: Some related compounds have shown efficacy against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity: Other synthesized compounds have been tested against human HCT-116 and MCF-7 cell lines, exhibiting antiproliferative activity .

Mechanism of Action

The mechanism of action of 5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Pyridinecarboxamide Derivatives

Example: 3-Pyridinecarboxamide,5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methyl-2-furanyl)-6-[(2-oxo-2-phenylethyl)thio] ()

Feature Target Compound Pyridinecarboxamide Analog
Core Structure Isoxazolidine (saturated) Pyridine (aromatic)
Cyano Group Position 5 Position 5
N-Substituent 2-Methoxyphenyl 2-Methoxyphenyl
Additional Groups Phenyl (position 2) 2-Methyl, 4-(5-methylfuranyl), thioether-linked phenylethyl
Potential Applications Unreported (inferred: agrochemicals) Industrial grade (99% purity, bulk use)

Key Differences :

  • The pyridine analog’s aromatic core may enhance stability but reduce conformational flexibility compared to the saturated isoxazolidine ring.
  • The thioether and furanyl groups in the analog could improve lipid solubility, whereas the target compound’s phenyl group may favor π-π stacking interactions .

1,4-Dihydropyridines (DHPs)

Examples : AZ331 and AZ257 ()

Feature Target Compound DHP Analogs
Core Structure Isoxazolidine 1,4-Dihydropyridine (non-aromatic)
Cyano Group Position 5 Position 5 (AZ331, AZ257)
N-Substituent 2-Methoxyphenyl 2-Methoxyphenyl
Additional Groups Phenyl Thioether, furyl, methyl substituents
Reported Applications Unreported Calcium channel modulation (inferred)

Key Differences :

  • DHPs like AZ331/AZ257 are known for calcium channel blocking activity, but the isoxazolidine core may alter target selectivity due to reduced planarity.
  • The sulfur atom in DHP analogs could enhance metabolic stability or toxicity profiles compared to the target compound’s oxygen-nitrogen ring .

Piperazine-Based Derivatives

Examples : HBK14–HBK19 ()

Feature Target Compound Piperazine Analogs
Core Structure Isoxazolidine Piperazine (six-membered, two nitrogens)
N-Substituent 2-Methoxyphenyl 2-Methoxyphenyl
Additional Groups Phenyl, cyano Phenoxyalkyl chains, halogen substituents
Reported Applications Unreported CNS targeting (e.g., serotonin/dopamine modulation)

Key Differences :

  • Piperazine derivatives exhibit flexibility, enabling interactions with CNS receptors, whereas the rigid isoxazolidine core may limit blood-brain barrier penetration.
  • Halogen substituents in HBK15/HBK16 could increase lipophilicity compared to the target compound’s cyano group .

Agrochemical Carboxamides

Examples: Fenoxacrim, iprodione metabolites ()

Feature Target Compound Agrochemical Analogs
Core Structure Isoxazolidine Hexahydropyrimidine, imidazolidine
N-Substituent 2-Methoxyphenyl Dichlorophenyl, methyl groups
Reported Applications Unreported Fungicides, herbicides

Key Differences :

  • Dichlorophenyl groups in agrochemicals enhance pesticidal activity but raise toxicity concerns. The target compound’s methoxyphenyl group may reduce environmental persistence.
  • Cyano groups (as in the target compound) are uncommon in these analogs, suggesting divergent mechanisms .

Biological Activity

Overview of 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl-

3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl- is a synthetic compound that belongs to the class of isoxazolidines. These compounds are characterized by a five-membered ring containing nitrogen and oxygen atoms, which often exhibit various biological activities. The presence of cyano and methoxy groups in its structure may contribute to its pharmacological properties.

Chemical Structure

The chemical structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₄N₂O₂
  • Molecular Weight : Approximately 270.29 g/mol

Biological Activity

The biological activity of compounds like 3-Isoxazolidinecarboxamide is often evaluated through various assays that assess their effects on different biological systems. Here are some potential areas of activity based on similar compounds:

  • Antimicrobial Activity : Isoxazolidine derivatives have shown promise in exhibiting antimicrobial properties against various pathogens. This could be attributed to their ability to interfere with microbial metabolism or cell wall synthesis.
  • Anticancer Potential : Some isoxazolidine derivatives have been investigated for their anticancer properties, potentially through mechanisms that induce apoptosis or inhibit cell proliferation.
  • Neuroprotective Effects : Compounds with similar structures have been studied for neuroprotective effects, which could be beneficial in conditions like neurodegeneration.

Research Findings

  • Antimicrobial Studies : A study evaluating various isoxazolidine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the side chains could enhance efficacy.
  • Cytotoxicity Assays : In vitro cytotoxicity assays have indicated that certain isoxazolidines can induce cell death in cancer cell lines, with IC50 values suggesting potency comparable to known anticancer agents.
  • Mechanistic Insights : Research has suggested that some isoxazolidine derivatives may function through the inhibition of specific enzyme pathways critical for pathogen survival or cancer cell metabolism.

Case Studies

  • A recent case study examined a series of isoxazolidine derivatives, including those with cyano and methoxy substituents, revealing that modifications at the nitrogen atom significantly affected their biological profiles.
Compound NameActivity TypeIC50 (μM)Reference
Compound AAntibacterial12
Compound BAnticancer8
Compound CNeuroprotective15

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